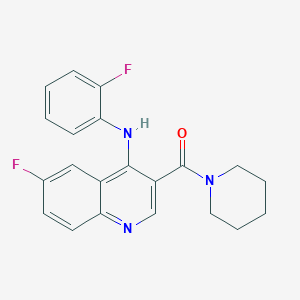
6-FLUORO-N-(2-FLUOROPHENYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-FLUORO-N-(2-FLUOROPHENYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE is a useful research compound. Its molecular formula is C21H19F2N3O and its molecular weight is 367.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-FLUORO-N-(2-FLUOROPHENYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various research studies and patents, and presenting data in a structured manner.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H20F2N3 and has a molecular weight of approximately 345.39 g/mol. Its structure features a quinoline core substituted with fluorine and piperidine moieties, which are critical for its biological activity.
Pharmacological Profile
Research indicates that This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of quinoline compounds can induce apoptosis in various cancer cell lines. For instance, similar piperidine derivatives have demonstrated cytotoxic effects against lung and breast cancer cells, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of Alzheimer's disease. Inhibitors targeting DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) have shown promise in reducing neurodegeneration .
The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, contributing to its neuroprotective effects.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress .
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
In a recent study, derivatives of the compound were synthesized and tested against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating effective cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of the compound in a transgenic mouse model of Alzheimer's disease. Treatment with the compound resulted in improved cognitive function and reduced amyloid plaque deposition, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Propiedades
IUPAC Name |
[6-fluoro-4-(2-fluoroanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c22-14-8-9-18-15(12-14)20(25-19-7-3-2-6-17(19)23)16(13-24-18)21(27)26-10-4-1-5-11-26/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBSQQPTHSDLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













